molecular formula C12H17NO3 B1366553 Ethyl 3-methoxyphenethylcarbamate CAS No. 33543-63-4

Ethyl 3-methoxyphenethylcarbamate

Cat. No.: B1366553
CAS No.: 33543-63-4
M. Wt: 223.27 g/mol
InChI Key: IWWCZJPUOJYRHI-UHFFFAOYSA-N
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Description

Ethyl 3-methoxyphenethylcarbamate (EMPC) is an organic compound belonging to the class of carbamates. It is a colorless liquid with a sweet, floral odor. EMPC has been used in the synthesis of various pharmaceuticals and other compounds, as well as in laboratory experiments. In recent years, EMPC has also been studied for its potential medicinal applications.

Scientific Research Applications

Fluorescent Sensor for Ethyl Carbamate Detection

Ethyl 3-methoxyphenethylcarbamate, a derivative of ethyl carbamate, has been studied for its application in food safety. A notable research in this area involves the development of a fluorescent sensor system using CdTe quantum dots and nano-5, 10, 15, 20-tetrakis (4-methoxyphenyl)-porphyrins (nano TPP-OCH3). This system is designed for the highly sensitive and specific detection of ethyl carbamate in fermented foods, such as yellow rice wine, soy sauce, Chinese spirits, and Pu-erh tea. The sensor demonstrates a linear detection range and high recovery and precision, making it a potential tool for monitoring food safety and quality (Wei et al., 2021).

Carcinogenicity Studies

Research on ethyl carbamate, which is related to this compound, has been conducted to assess its carcinogenicity, particularly in the context of alcoholic beverages and fermented foods. This research contributes to understanding the potential health risks associated with consumption of ethyl carbamate-containing products (Baan et al., 2007).

Antimitotic Agents

This compound, due to its structural similarities with certain antimitotic agents, may be relevant in studies investigating the biological activity of compounds like ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7 -yl]carbamate. Such compounds have shown activity in various biological systems, with potential implications in cancer research (Temple & Rener, 1992).

Analytical Profiles in Biological Matrices

The compound's derivatives have been identified in studies analyzing psychoactive arylcyclohexylamines in biological matrices like blood, urine, and vitreous humor. These studies contribute to our understanding of how similar compounds behave in biological systems and their potential applications in medical research (De Paoli et al., 2013).

Properties

IUPAC Name

ethyl N-[2-(3-methoxyphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-3-16-12(14)13-8-7-10-5-4-6-11(9-10)15-2/h4-6,9H,3,7-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWCZJPUOJYRHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201198117
Record name Carbamic acid, N-[2-(3-methoxyphenyl)ethyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201198117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33543-63-4
Record name Carbamic acid, N-[2-(3-methoxyphenyl)ethyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33543-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-(3-methoxyphenyl)ethyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201198117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of {2-[3-(methyloxy)phenyl]ethyl}amine (20 g, 132.3 mmol) and triethylamine (20 g, 198 mmol) in dichloromethane (150 mL) was added ethyl chloridocarbonate (17.7 g, 163 mmol) dropwise at 0° C. After being stirred for 1 h the solvent was removed under vacuum and the residue was washed with ethyl acetate. Following filtration, the filtrate was concentrated to afford ethyl {2-[3-(methyloxy)phenyl]ethyl}carbamate (32 g, crude, 100%). 1H NMR(CDCl3) δ: 7.15-7.25 (1H), 6.7-6.8 (3H), 4.72 (1H), 3.75 (3H), 3.4 (2H), 2.75 (2H), 2.0 (3H), 1.15-1.3(2H).
Quantity
20 g
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20 g
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17.7 g
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Quantity
150 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To an ice-cold solution of 2-(3-methoxyphenyl)-1-ethanamine (5.00 g, 33.1 mmol) and Et3N (5.10 mL, 3.70 g, 36.6 mmol) in CH2Cl2 (100 mL) was added ethyl chloroformate (3.50 mL, 3.62 g, 33.4 mmol). The resulting solution was allowed to warm to RT and was stirred for 2 h. Water (100 mL) was added and the mixture was extracted with CH2Cl2 (3×50 mL), dried (MgSO4) and concentrated to yield ethyl 3-methoxyphenethylcarbamate (7.32 g, 99% yield) as a pale yellow oil. 1H NMR (400 MHz, CDCl3): δ 7.22 (t, J=7.8 Hz, 1H), 6.78 (d, J=8.0 Hz, 1H), 6.77 (d, J=8.0 Hz; 1H), 6.74 (s, 1H), 4.65 (brs, 1H), 4.11 (q, J=7.2 Hz, 2H), 3.80 (s, 3H), 3.44 (q, J=6.4 Hz, 2H), 2.79 (t, J=7.0 Hz, 2H), 1.23 (t, J=7.0 Hz, 3H); MS (ESI) m/z: 224.2 (M+H+).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5.1 mL
Type
reactant
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Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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